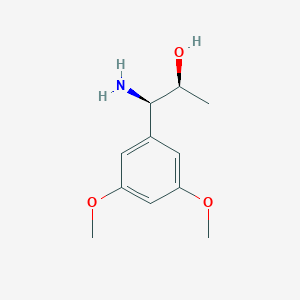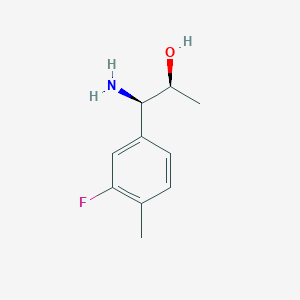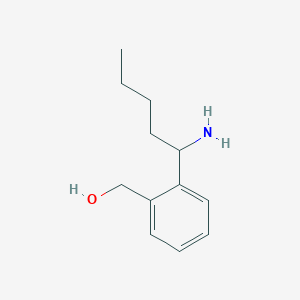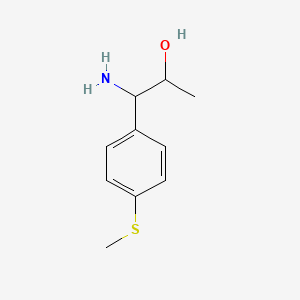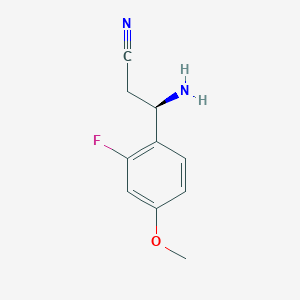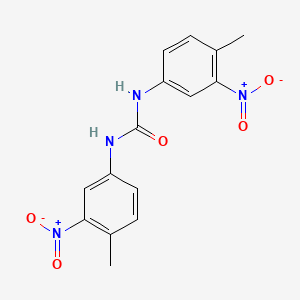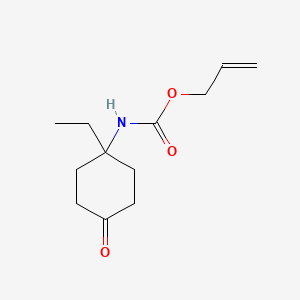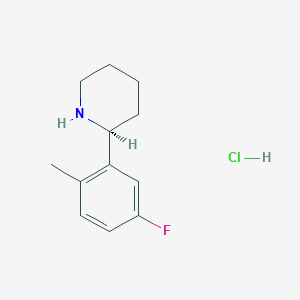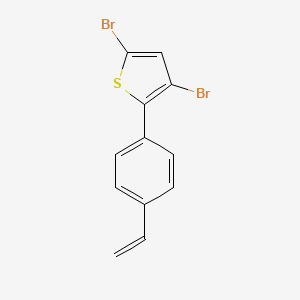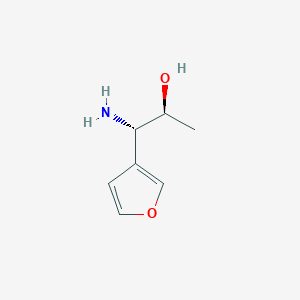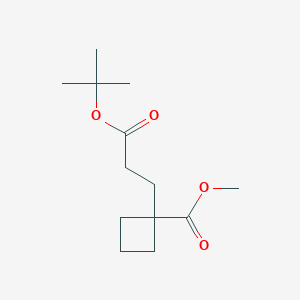
Methyl 1-(3-(tert-butoxy)-3-oxopropyl)cyclobutane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-(3-(tert-butoxy)-3-oxopropyl)cyclobutane-1-carboxylate is a chemical compound with a unique structure that includes a cyclobutane ring and a tert-butoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(3-(tert-butoxy)-3-oxopropyl)cyclobutane-1-carboxylate typically involves the reaction of cyclobutane derivatives with tert-butoxycarbonyl (Boc) protecting groups. One common method includes the use of tert-butyl chloroformate and a base such as triethylamine to introduce the tert-butoxy group. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This can include the use of continuous flow reactors and automated systems to maintain consistent quality and output .
化学反应分析
Types of Reactions
Methyl 1-(3-(tert-butoxy)-3-oxopropyl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or tert-butoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like triethylamine. Reaction conditions typically involve controlled temperatures, anhydrous solvents, and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
科学研究应用
Methyl 1-(3-(tert-butoxy)-3-oxopropyl)cyclobutane-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: This compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Methyl 1-(3-(tert-butoxy)-3-oxopropyl)cyclobutane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The tert-butoxy group can act as a protecting group, allowing selective reactions at other sites of the molecule. The cyclobutane ring provides rigidity and stability, which can influence the compound’s reactivity and interactions with biological targets .
相似化合物的比较
Similar Compounds
- Methyl 3-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylate
- Methyl (1r,3r)-3-amino-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylate
Uniqueness
Methyl 1-(3-(tert-butoxy)-3-oxopropyl)cyclobutane-1-carboxylate is unique due to its specific combination of a cyclobutane ring and a tert-butoxy group. This structure provides distinct chemical properties and reactivity compared to other similar compounds. The presence of the tert-butoxy group offers protection during synthetic processes, allowing for selective modifications and the creation of diverse derivatives .
属性
分子式 |
C13H22O4 |
|---|---|
分子量 |
242.31 g/mol |
IUPAC 名称 |
methyl 1-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]cyclobutane-1-carboxylate |
InChI |
InChI=1S/C13H22O4/c1-12(2,3)17-10(14)6-9-13(7-5-8-13)11(15)16-4/h5-9H2,1-4H3 |
InChI 键 |
JRKXJMLTIVGJMA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)CCC1(CCC1)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(R)-2-Amino-2-(2,2-difluorobenzo[D][1,3]dioxol-4-YL)ethan-1-OL](/img/structure/B13044205.png)
